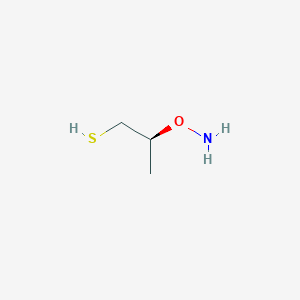

(S)-2-(Aminooxy)propane-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H9NOS |

|---|---|

Molecular Weight |

107.18 g/mol |

IUPAC Name |

O-[(2S)-1-sulfanylpropan-2-yl]hydroxylamine |

InChI |

InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3/t3-/m0/s1 |

InChI Key |

LYBKZBGFWLFVQS-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](CS)ON |

Canonical SMILES |

CC(CS)ON |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 Aminooxy Propane 1 Thiol

Stereoselective Synthesis of (S)-2-(Aminooxy)propane-1-thiol

The precise arrangement of atoms in three-dimensional space is critical to the function of bioactive molecules. The stereoselective synthesis of this compound ensures the production of the desired enantiomer, which is crucial for its intended applications.

Chiral Pool Approaches for Enantiopure this compound

Chiral pool synthesis leverages readily available, inexpensive, and enantiopure natural products as starting materials. nih.gov This approach provides a robust foundation for constructing complex chiral molecules by building upon existing stereocenters. nih.gov Innovations in chemoenzymatic strategies have further expanded the utility of the chiral pool, enabling the synthesis of a wider array of complex structures. nih.gov

For the synthesis of this compound, a plausible chiral pool starting material would be an enantiopure three-carbon building block, such as (S)-cysteine or its derivatives. The inherent chirality of the starting material directs the stereochemical outcome of the subsequent transformations.

Asymmetric Catalytic Strategies in the Preparation of Key Precursors

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, including thiols and their precursors. nih.govepfl.ch These methods often employ chiral catalysts to control the stereochemical outcome of a reaction, leading to high enantiomeric excesses. nih.govepfl.ch

Recent advancements have seen the development of organocatalytic methods for the asymmetric synthesis of thiols. nih.gov For instance, a chiral phosphoric acid has been used to catalyze the asymmetric thiocarboxylysis of meso-epoxides, yielding O-protected β-hydroxythiols with excellent enantioselectivity. nih.gov Furthermore, the catalytic asymmetric addition of thiols to silyl (B83357) glyoxylates has been developed to produce tertiary chiral α-silyl-α-sulfydryl alcohols with high yields and enantioselectivities. nih.gov Such strategies could be adapted to generate key chiral intermediates for the synthesis of this compound.

Control of Stereochemistry in Aminooxy and Thiol Functional Group Installation

The introduction of both the aminooxy and thiol functionalities must be conducted in a manner that preserves the desired stereochemistry. This often involves stereospecific reactions where the mechanism dictates a particular spatial arrangement of the newly introduced groups.

For instance, the conversion of a chiral epoxide, derived from a chiral pool or asymmetric synthesis, can be a key step. The ring-opening of the epoxide with a thiol-containing nucleophile would proceed with a defined stereochemistry, typically an inversion of configuration at the attacked carbon center. Similarly, the introduction of the aminooxy group can be achieved through nucleophilic substitution reactions on a chiral substrate, again with predictable stereochemical outcomes. The use of enzymes can also play a crucial role in achieving high stereoselectivity during functional group installation. nih.gov

Strategic Protecting Group Implementation in this compound Synthesis

The presence of two reactive functional groups, the aminooxy and thiol moieties, necessitates a careful protecting group strategy to avoid unwanted side reactions during the synthesis. organic-chemistry.orgharvard.edu

Orthogonal Protection and Deprotection Protocols for Bifunctional Compounds

Orthogonal protecting groups are essential for the selective manipulation of multiple functional groups within a molecule. organic-chemistry.org This strategy involves using protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.org For a molecule like this compound, one would choose a protecting group for the thiol that is stable to the conditions required to deprotect the aminooxy group, and vice versa.

For the thiol group, common protecting groups include trityl (Trt), which is acid-labile, and acetamidomethyl (Acm), which is removed by iodine. nih.gov The aminooxy group can be protected as a phthalimide (B116566) or a carbamate, such as a tert-butyloxycarbonyl (Boc) group, which is acid-labile, or a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. ug.edu.plmdpi.com The selection of an orthogonal pair, for example, an Acm-protected thiol and a Boc-protected aminooxy group, would allow for the selective deprotection of either group without affecting the other.

Table 1: Examples of Orthogonal Protecting Groups for Thiol and Aminooxy Functionalities

| Functional Group | Protecting Group | Deprotection Conditions |

| Thiol | Trityl (Trt) | Mild Acid (e.g., TFA) |

| Thiol | Acetamidomethyl (Acm) | Iodine |

| Thiol | 4-Methoxybenzyl (Mob) | Strong Acid (e.g., HF) or TFA/thioanisole/DTNP |

| Aminooxy | tert-Butyloxycarbonyl (Boc) | Acid (e.g., TFA) |

| Aminooxy | 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) |

| Aminooxy | Phthaloyl | Hydrazine |

This table provides illustrative examples and is not exhaustive.

Stability of Protected Aminooxy and Thiol Moieties Under Synthetic Conditions

The stability of the chosen protecting groups throughout the synthetic sequence is paramount. organic-chemistry.org The protected aminooxy and thiol moieties must remain intact during various reaction conditions, such as oxidation, reduction, or nucleophilic/electrophilic additions, that may be required to elaborate the carbon skeleton or introduce other functionalities.

For example, a Boc-protected amino group is generally stable to basic conditions, while an Fmoc-protected amino group is stable to acidic conditions. organic-chemistry.org Similarly, thiol protecting groups like Acm are stable to a wide range of conditions, including those used for peptide synthesis. nih.gov The stability of oxime ethers, formed from the reaction of an aminooxy group with a carbonyl, is also noteworthy, as they are generally stable under physiological conditions. thno.org Careful consideration of the reaction conditions at each step of the synthesis is crucial to ensure the integrity of the protected functional groups.

Process Optimization for High-Yield and Purity Synthesis of this compound

The synthesis of this compound, a bifunctional molecule containing both a reactive thiol and an aminooxy group, presents unique challenges, primarily the propensity of the thiol group to undergo oxidation to form disulfide byproducts. Optimization strategies are therefore critical to achieving high yields and purity.

A key strategy involves the use of protective groups to temporarily mask the reactive thiol functionality during synthesis, thereby preventing disulfide formation. For the closely related compound 3-(Aminooxy)-1-propanethiol, a protective strategy has been shown to significantly improve purity compared to direct nucleophilic substitution methods. This approach typically involves protecting the thiol, carrying out the formation of the aminooxy group, and then deprotecting the thiol under controlled conditions.

Further process optimization focuses on controlling reaction conditions to minimize side reactions. Key challenges and their optimization solutions include:

Disulfide Formation: The thiol group is susceptible to oxidation, leading to the formation of disulfide impurities. This can be mitigated by maintaining an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction and purification process and by using antioxidants.

Oxime Isomerization: The aminooxy group can participate in undesired side reactions. Stabilizing the pH of the reaction mixture, typically in the range of 4-6, can prevent the formation of unwanted tautomers.

Purification: Post-synthesis purification is crucial for achieving high purity. Recrystallization from specific solvent systems, such as ethanol/water mixtures, has been shown to yield purity levels greater than 95% for analogous compounds.

The table below provides a comparative analysis of different synthetic approaches, highlighting the trade-offs between yield, purity, and scalability.

Table 1: Comparative Analysis of Synthesis Methods for Aminooxy-thiols

| Method | Typical Yield (%) | Typical Purity (%) | Scalability | Key Features |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | 65 | 85 | Moderate | Simpler process, but higher potential for disulfide impurities. |

| Protective Group Strategy | 75 | 95 | Low to Moderate | Involves additional protection/deprotection steps but yields higher purity. |

| Continuous Flow Synthesis | 80 | 90 | High | Offers excellent process control, balancing yield and high scalability. |

Innovations in Sustainable and Green Chemistry for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound to reduce environmental impact and improve process efficiency.

Key areas of innovation include:

Solvent Selection and Recycling: A significant green approach involves replacing hazardous organic solvents with more benign alternatives. The use of ethanol/water mixtures, which are less toxic and more environmentally friendly, is a viable option. Furthermore, implementing solvent recovery and recycling systems can drastically reduce chemical waste.

Catalytic Methods: Shifting from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. The development of efficient catalytic systems, potentially using palladium or other transition metals, could enhance reaction efficiency and reduce waste, as has been explored in analogous syntheses. The use of reusable solid-supported catalysts, such as the Amberlyst-35 resin used in the flow synthesis of other thiol compounds, offers a pathway to simplified purification and reduced environmental burden. mdpi.com

Renewable Feedstocks: Long-term sustainability goals involve sourcing starting materials from renewable biomass. Research into bio-based platforms, such as levoglucosan, to produce multifunctional thiols demonstrates the potential for creating high-value chemicals from cellulosic biomass. rsc.org Thiol-ene click chemistry, a highly efficient and atom-economical reaction, can be used to produce polymers from renewable resources like castor oil and multifunctional thiols, highlighting a green pathway for utilizing thiol compounds. rsc.orgmdpi.com

Continuous Flow Chemistry Approaches in the Synthesis of this compound

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in safety, efficiency, and scalability for producing fine chemicals. asymchem.com This technology is particularly well-suited for the synthesis of this compound, where precise control over reaction parameters can minimize byproduct formation.

For large-scale industrial production of the related 3-(Aminooxy)-1-propanethiol, continuous flow reactors have been leveraged to enhance efficiency. The key benefits include superior heat and mass transfer, which allows for better temperature control and mixing, leading to improved reaction control and consistency. asymchem.com The enclosed nature of flow reactors also enhances safety, especially when handling reactive intermediates.

A typical continuous flow setup involves pumping the reactant streams through a heated and pressurized reactor coil or a packed-bed column. mdpi.com The use of packed columns filled with a solid-supported catalyst, such as ground Amberlyst-35 resin, allows for the catalyst to be retained and reused, which aligns with green chemistry principles and simplifies product work-up. mdpi.com This approach has proven effective for the multigram, scalable synthesis of various arylthio-cyclopropyl carbonyl compounds. mdpi.com

The table below outlines typical operating parameters for the continuous flow synthesis of a related aminooxy-thiol compound.

Table 2: Typical Parameters for Continuous Flow Synthesis of 3-(Aminooxy)-1-propanethiol

| Parameter | Value/Range | Benefit |

|---|---|---|

| Residence Time | 10–30 minutes | Short reaction times increase throughput. |

| Temperature | 70–90 °C | Precise temperature control minimizes side reactions. |

| Pressure | 1–3 bar | Allows for heating solvents above their boiling points, accelerating reactions. |

| Solvent | Ethanol/Water (3:1) | Use of greener solvents is possible and efficient. |

This technology has been successfully applied to the automated synthesis of other thiol-reactive agents, demonstrating its robustness and utility in producing complex molecules with high purity and yield. researchgate.netresearchgate.net

Exploration of Chemical Reactivity and Mechanistic Pathways of S 2 Aminooxy Propane 1 Thiol

Reactivity of the Aminooxy Moiety in (S)-2-(Aminooxy)propane-1-thiol

The aminooxy group (–ONH₂) is a potent nucleophile, known for its specific and efficient reaction with carbonyl compounds such as aldehydes and ketones. This reactivity is central to many bioconjugation strategies.

Oxime and Hydrazone Formation with Carbonyl Compounds: Scope and Limitations

The primary reaction of the aminooxy group is its condensation with aldehydes or ketones to form a stable oxime linkage. researchgate.netacademie-sciences.frresearchgate.net This reaction is highly chemoselective, meaning the aminooxy group reacts preferentially with carbonyls even in the presence of other functional groups. academie-sciences.frrsc.org The resulting oxime bond is significantly more stable towards hydrolysis compared to related C=N bonds, such as hydrazones, which are formed from the reaction of hydrazines with carbonyls. uni-konstanz.deresearchgate.net This enhanced stability is a key advantage for applications requiring robust covalent linkages. thno.org

The reaction proceeds readily under mild, aqueous conditions. uva.nl However, the formation of hydrazones and oximes can be slow at neutral pH. researchgate.net The scope of the reaction is broad, but limitations can arise from the stability of the reactants. For instance, the high reactivity of the aminooxy group can make it susceptible to reacting with ambient trace carbonyl compounds, which may necessitate the use of protecting groups during synthesis and storage. Similarly, the reaction conditions for forming hydrazones, which can include heat, may not be compatible with substrates containing sensitive functional groups like carbonyls. rsc.org

Chemoselectivity and Orthogonality in Multifunctional Reactions

A significant feature of this compound is the ability of its two functional groups to react independently of one another, a property known as orthogonality. The aminooxy and thiol groups exhibit distinct reactivity profiles, allowing for their selective conjugation in a controlled, sequential manner. nih.gov

Research has demonstrated the full chemical orthogonality between free aminooxy and thiol functionalities within the same molecule. researchgate.netresearchgate.net The aminooxy group's "super-nucleophile" character allows it to react selectively with aldehydes and ketones to form oximes, while the thiol group can be engaged in separate, specific reactions. This orthogonality is crucial for designing sophisticated bioconjugates where multiple components need to be linked to a central scaffold. nih.govrsc.org For example, the aminooxy group can be used for oxime ligation, while the thiol group can participate in a thiol-ene reaction or a Michael addition, all without interfering with each other, provided the reaction conditions are chosen carefully. rsc.org This allows for the construction of complex molecules by combining different chemoselective reactions like oxime ligation, thiol-alkylation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a stepwise fashion. nih.gov

Kinetic and Thermodynamic Aspects of Aminooxy-Mediated Ligations

The formation of an oxime bond is governed by both kinetic and thermodynamic factors. Thermodynamically, the oxime linkage is a stable covalent bond, which drives the reaction equilibrium toward the product. researchgate.net Kinetically, however, the reaction rate can be a limiting factor, particularly under physiological conditions (neutral pH). researchgate.net

The reaction rate is highly pH-dependent, with optimal rates typically observed in a slightly acidic pH range (around 4.5). researchgate.net At neutral pH, the uncatalyzed reaction is often slow. To overcome this, various strategies have been developed to accelerate the ligation. The classical method involves the use of a nucleophilic catalyst, most commonly aniline. More recently, substituted anilines and other bifunctional amine buffers have been developed that can accelerate these reactions by several orders of magnitude, yielding second-order rate constants greater than 10 M⁻¹ s⁻¹. researchgate.net These catalysts function by forming a more reactive intermediate, thereby lowering the activation energy of the reaction.

Table 1: Catalysts for Accelerating Oxime Ligation

| Catalyst | pH Range | Typical Concentration | Key Features |

|---|---|---|---|

| Aniline | 4.0 - 7.0 | 10-100 mM | Classical catalyst, moderately effective at increasing reaction rates. |

| p-Phenylenediamine | 4.0 - 7.0 | 2-10 mM | Highly effective catalyst, especially at neutral pH; offers significant rate enhancement over aniline. |

| 2-(Aminomethyl)imidazoles | 5.0 - 9.0 | 5-50 mM | Acts as a bifunctional buffer catalyst, accelerating the reaction by orders of magnitude with low toxicity. |

| N,N-dimethylethylenediamine | 5.0 - 9.0 | 5-50 mM | A low-toxicity bifunctional amine that significantly speeds up oxime and hydrazone formation. peptidesynthetics.co.uk |

This table summarizes information on various catalysts used to enhance the kinetics of oxime ligation, based on findings from cited research. researchgate.netpeptidesynthetics.co.uk

Reactivity of the Thiol Moiety in this compound

The thiol (–SH) or sulfhydryl group is another highly versatile functional group, known for its nucleophilicity and its participation in unique radical-based "click" reactions.

Radical Thiol-Ene Click Reactions and Polymerization Applications

The thiol group of this compound can also participate in the thiol-ene "click" reaction, a powerful and versatile transformation for forming carbon-sulfur bonds. wikipedia.orgnih.gov This reaction involves the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). The most common mechanism is a free-radical chain reaction, which can be initiated by light (photochemical initiation) or heat (thermal initiation). wikipedia.orgnih.govalfa-chemistry.com

The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical intermediate. wikipedia.orgthieme-connect.de This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical to propagate the chain. wikipedia.orgthieme-connect.de

The thiol-ene reaction is characterized by high yields, stereoselectivity, and a rapid rate. wikipedia.org It is highly efficient and tolerant of many other functional groups, making it a true "click" reaction. researchgate.net These features have led to its widespread use in polymer and materials synthesis. wikipedia.orgresearchgate.netnih.gov By using monomers containing multiple alkene or thiol groups, thiol-ene reactions can be used to create highly cross-linked polymer networks or to functionalize polymer surfaces and backbones. wikipedia.orgnih.govexpresspolymlett.com For example, an alkene-substituted polymer can be modified by reacting it with various thiols, including this compound, to introduce new functionalities. rsc.orgnih.gov The choice of initiator and alkene structure can influence the reaction kinetics and whether the polymerization proceeds via a step-growth or chain-growth pathway. wikipedia.orgacs.orgdergipark.org.tr

Table 2: Comparison of Key Thiol-Based Ligation Chemistries

| Feature | Thiol-Maleimide Conjugation | Radical Thiol-Ene Reaction |

|---|---|---|

| Mechanism | Michael Addition (Nucleophilic) | Free-Radical Chain Reaction |

| Reactants | Thiol + Maleimide (B117702) | Thiol + Alkene ("ene") |

| Product | Thiosuccinimide Adduct | Thioether (Anti-Markovnikov) |

| Initiation | Spontaneous (pH 6.5-7.5) | UV Light or Heat (with initiator) |

| Selectivity | High for thiols over amines at neutral pH. axispharm.com | Tolerant of most functional groups. |

| Key Advantage | Fast, catalyst-free at physiological pH. thno.org | High efficiency, orthogonal to many reactions. wikipedia.org |

| Limitation | Potential for retro-reaction/thiol exchange. nih.gov | Requires radical initiator; oxygen can inhibit some systems. |

| Primary Application | Bioconjugation, protein labeling. axispharm.com | Polymer synthesis, material functionalization. wikipedia.orgresearchgate.net |

This table provides a comparative overview of the two primary reaction pathways for the thiol moiety of this compound. thno.orgaxispharm.comnih.govwikipedia.orgresearchgate.net

Disulfide Bond Formation and Thiol-Disulfide Exchange Mechanisms

The thiol group of this compound is a focal point of its chemical reactivity, particularly its participation in disulfide bond formation and thiol-disulfide exchange reactions. These processes are fundamental in various chemical and biological contexts.

The formation of a disulfide bond from two thiol groups is a redox reaction where the thiols are oxidized. libretexts.org In this process, each sulfur atom loses a bond to hydrogen and forms a new bond with another sulfur atom. libretexts.org This conversion from the reduced dithiol state to the oxidized disulfide state is a key transformation. libretexts.org

Thiol-disulfide exchange allows for the interconversion of disulfide bonds and free thiols. libretexts.org This reaction proceeds through a mechanism involving two sequential S_N2-like displacement events. A deprotonated thiolate anion acts as the nucleophile, attacking one of the sulfur atoms in a disulfide bond. This leads to the formation of a new disulfide bond and the release of a different thiolate. nih.govnih.gov The reaction is characterized by a linear trisulfide-like transition state. nih.govnih.gov

In biological systems, the thiol-disulfide exchange is crucial for the proper folding of proteins containing disulfide bridges. nih.govnih.gov Enzymes such as protein disulfide isomerase (PDI) catalyze these reactions. PDI facilitates the formation of native disulfide bonds by first forming a mixed disulfide intermediate with a substrate protein, which is then resolved by another thiol on the substrate to form the correct disulfide linkage. nih.govnih.gov The redox state of the environment, often maintained by molecules like glutathione (B108866) (GSH), plays a significant role in these processes. libretexts.org In its reduced form (GSH), it can reduce disulfide bonds in proteins, while its oxidized form (GSSG) promotes disulfide formation. libretexts.org

The thiol-disulfide exchange can be initiated and promoted by redox mediators under electrochemical conditions. chimicatechnoacta.ruurfu.ru These mediators can lower the overvoltage required for thiol oxidation, facilitating the formation of unsymmetrical disulfides. chimicatechnoacta.ruurfu.ru

Nucleophilic and Electrophilic Pathways of Thiol Reactivity

The thiol group of this compound exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a variety of chemical transformations.

Nucleophilic Reactivity

The sulfur atom of the thiol group possesses lone pairs of electrons, making it an effective nucleophile. msu.edu Thiols are generally more nucleophilic than alcohols because sulfur is less electronegative than oxygen, making its electrons more available for donation. msu.edulibretexts.org The nucleophilicity of a thiol is significantly enhanced upon deprotonation to form the thiolate anion (RS⁻), which is a much stronger nucleophile than the neutral thiol (RSH). libretexts.org

This nucleophilic character allows thiols to react with a range of electrophiles. A common reaction is the S_N2 reaction with alkyl halides, where the thiol attacks the electrophilic carbon, displacing the halide and forming a thioether. msu.edu Another important reaction is the Michael addition, where the thiol adds to an α,β-unsaturated carbonyl compound. nih.gov This reaction is robust, biocompatible, and proceeds with high stereospecificity and regiospecificity. nih.gov

Electrophilic Reactivity

While less common, the sulfur atom of a thiol can also act as an electrophile. In a thiol-disulfide exchange reaction, one of the sulfur atoms in the disulfide bond is the electrophilic center that is attacked by an incoming nucleophilic thiolate. libretexts.org

Interplay and Orthogonal Utilization of Aminooxy and Thiol Reactivities in this compound

This compound is a heterobifunctional molecule, possessing both an aminooxy group and a thiol group. The distinct reactivity of these two functional groups allows for their orthogonal utilization in chemical synthesis and bioconjugation.

The aminooxy group is known for its chemoselective reaction with aldehydes and ketones to form stable oxime linkages. nih.gov This reaction, known as oximation, is highly efficient and proceeds under mild conditions. nih.gov It is considered a "click chemistry" reaction due to its reliability and specificity. nih.gov

The thiol group, on the other hand, can participate in a different set of reactions, such as forming thioethers or undergoing thiol-disulfide exchange. The chemical orthogonality of the aminooxy and thiol groups means that one group can be selectively reacted in the presence of the other without interference.

This orthogonality has been demonstrated in the preparation of fluorescent reagents for selectively staining carboxaldehyde-modified surfaces via oxime ligation, while the thiol group remains available for subsequent reactions. To achieve this, temporary protecting groups for both the aminooxy and thiol functionalities can be employed and removed under mild conditions. The ability to selectively address each functional group makes this compound a valuable tool for creating complex bioconjugates and functionalized materials. For instance, it can be used to link three different molecular partners, as illustrated by the preparation of fluorescent tripod-functionalized surfaces for applications in peptide microarrays and immunosensors.

Advanced Mechanistic Investigations of this compound Transformations

Elucidation of Reaction Mechanisms and Intermediate Characterization

The transformations of this compound involve distinct mechanistic pathways for its aminooxy and thiol functionalities.

The aminooxy group reacts with carbonyl compounds, such as aldehydes and ketones, to form a stable oxime bond. This reaction proceeds via nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon. The mechanism of oximation is believed to mimic the formation of a Schiff base. nih.gov

The thiol group's reactivity is centered around its ability to form disulfide bonds and participate in thiol-disulfide exchange. The formation of a disulfide bond is an oxidative process. libretexts.org The thiol-disulfide exchange reaction is a series of S_N2-like events where a thiolate anion acts as a nucleophile, attacking a disulfide bond to form a mixed disulfide intermediate. nih.govnih.gov This intermediate can then be resolved by another thiol to yield a new disulfide and a reduced thiol. nih.govnih.gov The reaction proceeds through a linear trisulfide-like transition state. nih.gov In some cases, radical mechanisms can also be involved in thiol transformations, such as in thiol-ene click chemistry, where a thiyl radical intermediate is generated. organic-chemistry.orgresearchgate.net

In the context of bioconjugation, the reaction of the aminooxy group of a functionalized gold nanocluster with a carbonylated protein has been shown to form a stable oxime bond, which was confirmed by mass spectrometry. goettingen-research-online.de Molecular modeling has been used to study the structural features and reactivity of such functionalized nanoclusters. goettingen-research-online.de

Applications of S 2 Aminooxy Propane 1 Thiol in Advanced Chemical Biology and Bioconjugation Research

Strategies for Protein and Peptide Modification and Ligation

The ability to selectively modify proteins and peptides is crucial for understanding their function and for developing new therapeutic and diagnostic tools. (S)-2-(Aminooxy)propane-1-thiol offers a versatile platform for such modifications, primarily through Native Chemical Ligation and site-specific labeling techniques.

Native Chemical Ligation (NCL) and Expansions Utilizing this compound

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. nih.gov The classic NCL reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue. nih.govwikipedia.org This reaction proceeds through a transthioesterification step, followed by an intramolecular S-to-N acyl shift to form a native peptide bond at the ligation site. wikipedia.orgscispace.com

The scope of NCL has been significantly expanded through the use of thiol-containing amino acid derivatives. frontiersin.org These derivatives allow for ligation at sites other than cysteine. After ligation, the thiol group can be removed, a process known as desulfurization, to yield a native alanine (B10760859) residue. wikipedia.org This ligation-desulfurization strategy has spurred interest in creating various unnatural thiol-derived amino acids to broaden the range of possible ligation sites. frontiersin.org

This compound can be envisioned as a tool in extensions of NCL. While direct utilization in the core NCL reaction is not its primary application, its thiol group allows it to participate in related ligation strategies. For instance, sequential NCL-thiol-Michael addition reactions have been developed for the dual modification of polymers, where the thiol group of a cysteine residue is exploited for subsequent functionalization. rsc.org

| Feature | Description |

| Core NCL Reaction | Ligation of a peptide C-terminal thioester with an N-terminal cysteine peptide. nih.govwikipedia.org |

| Mechanism | Involves transthioesterification followed by an S-to-N acyl shift. scispace.com |

| Expansion of NCL | Use of thiol-derived amino acids and subsequent desulfurization to ligate at non-cysteine sites. wikipedia.orgfrontiersin.org |

| This compound's Potential Role | The thiol group can be utilized in post-ligation modifications or in related ligation chemistries. |

Site-Specific Protein Labeling via Oxime Chemistry in Research Models

The aminooxy group of this compound provides a powerful tool for the site-specific labeling of proteins. This is achieved through oxime ligation, a highly chemoselective reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond. biotium.com This reaction is efficient and can be performed under mild, physiologically relevant conditions. nih.gov

To achieve site-specific labeling, a carbonyl group is first introduced into the target protein. This can be accomplished through various methods, including the modification of specific amino acid side chains or the introduction of unnatural amino acids containing a ketone or aldehyde. For example, glycoproteins can be mildly oxidized with periodate (B1199274) to generate aldehyde groups on their carbohydrate moieties, which can then be targeted by aminooxy-functionalized probes. biotium.com Another strategy involves the conversion of cysteine residues to dehydroalanine, which can then be further modified. nih.gov

The stability of the resulting oxime bond is a key advantage over other linkages like hydrazones, which are formed from the reaction of hydrazides with carbonyls and are less stable. biotium.com This stability makes oxime ligation an ideal method for creating robustly labeled proteins for various research applications.

Design and Synthesis of Chemoselective Bioconjugates for Research Probes

The dual functionality of this compound makes it an excellent linker for the design and synthesis of chemoselective bioconjugates. unimib.it These bioconjugates can be used as research probes to study biological processes. The aminooxy group allows for attachment to carbonyl-containing molecules, while the thiol group can be used for conjugation to other moieties or for surface immobilization. unimib.it

A notable example is the functionalization of gold nanoclusters (AuNCs) with this compound to create luminescent probes for detecting protein carbonylation, a marker of oxidative stress. nih.govgoettingen-research-online.de In this application, the thiol group anchors the molecule to the gold nanocluster surface through a ligand-exchange reaction. goettingen-research-online.deresearchgate.net The free aminooxy group is then available to react with carbonyl groups on oxidized proteins, forming a stable oxime linkage and allowing for fluorescent detection. nih.govgoettingen-research-online.deresearchgate.net

The synthesis of such probes often involves a multi-step process where the bifunctional linker is first attached to the probe molecule (e.g., a fluorescent dye or a nanoparticle) and then used to label the target biomolecule. The chemoselectivity of the aminooxy-carbonyl reaction ensures that the probe is attached at the desired site, minimizing off-target labeling. biotium.comvulcanchem.com

| Probe Type | Target | Linkage | Application |

| Fluorescent Dye Conjugate | Carbonyl-modified protein | Oxime bond | Protein detection and imaging |

| Biotin Conjugate | Glycoprotein | Oxime bond | Affinity purification and detection |

| Gold Nanocluster Conjugate | Carbonylated protein | Thiol-gold and Oxime bond | Detection of oxidative stress nih.govgoettingen-research-online.de |

Engineering of Proteins and Peptides for Functional Studies in Vitro

This compound is instrumental in the engineering of proteins and peptides for in vitro functional studies. By enabling the site-specific introduction of various functional groups, researchers can probe structure-function relationships, mimic post-translational modifications, and create novel protein constructs with altered or enhanced properties. google.com

One strategy involves "stapling" peptides to constrain their conformation, which can enhance their stability and biological activity. This can be achieved by introducing two cysteine residues into a peptide, which are then cross-linked with a bifunctional reagent. The resulting tether can contain a reactive group, such as a ketone, which can then be conjugated to a payload using an aminooxy-containing molecule. google.com

The ability to attach payloads to specific sites on a protein is crucial for a wide range of applications, including the development of antibody-drug conjugates and the creation of protein-based biosensors. The robust and specific nature of the oxime linkage formed with this compound and its derivatives makes it a valuable tool for these endeavors.

Innovations in Carbohydrate and Glycoconjugate Chemistry

Carbohydrates play vital roles in numerous biological processes, and the ability to label and immobilize them is essential for their study. The aminooxy group of this compound provides a chemoselective handle for modifying carbohydrates.

Chemoselective Labeling and Immobilization of Reducing Saccharides

Reducing saccharides possess a latent aldehyde group in their open-chain form, which can react with aminooxy compounds to form stable oximes. biotium.com This reaction provides a straightforward method for the chemoselective labeling of unprotected carbohydrates at their reducing end. unimib.it

This strategy has been employed to functionalize liposomes with carbohydrates to study their role in cellular targeting. unimib.it In this approach, a linker containing both an aminooxy group and a thiol group, such as a derivative of this compound, is used. The aminooxy end of the linker reacts with the reducing sugar, and the thiol end is then used to attach the glycoconjugate to the surface of a liposome (B1194612) via thiol-maleimide coupling. unimib.it

This method of immobilization is advantageous because it is highly specific and occurs under mild conditions, preserving the structure and function of both the carbohydrate and the surface to which it is attached.

| Application | Biomolecule | Reactive Group | Linkage |

| Liposome Functionalization | Reducing Saccharide | Latent Aldehyde | Oxime |

| Glycan Array Fabrication | Reducing Saccharide | Latent Aldehyde | Oxime |

| Glycoprotein Labeling | Sialic Acid | Periodate-generated Aldehyde | Oxime biotium.com |

Synthesis of Complex Glycoconjugates and Oligosaccharide-Functionalized Macromolecules for Research

The synthesis of well-defined glycoconjugates is essential for investigating the roles of carbohydrates in biological processes and for the development of novel therapeutics and vaccines. This compound and related aminooxy-thiol linkers serve as critical tools for attaching oligosaccharides to various scaffolds, including proteins and polymers.

One significant application is in the development of glycoconjugate vaccines. For instance, in the pursuit of a vaccine against Pseudomonas aeruginosa, researchers synthesized oligosaccharide mimics of the methyl rhamnan (B1165919) tip of the A-band polysaccharide. nih.gov In this process, carrier proteins like CRM197 and Bovine Serum Albumin (BSA) were first activated with bromoacetic amide derivatives. Subsequent reaction with (aminooxy)-1-propanethiol resulted in aminooxy-functionalized proteins. The synthesized oligosaccharide portions, featuring a terminal aldehyde group after deprotection, were then conjugated to these activated proteins via a stable oxime bond. nih.gov This strategy facilitates the creation of immunogenic constructs designed to elicit a targeted antibody response. nih.gov

Beyond vaccine development, aminooxy functionalities are employed in the synthesis of neoglycolipids for functionalizing liposomes. Researchers have synthesized cholesterol-based lipids containing an aminooxy group, which can then be coupled with unprotected sugar monomers or oligomers. researchgate.net This method allows for the creation of liposomes decorated with specific carbohydrate ligands, which are instrumental in studying cellular recognition and for targeted drug delivery. The reaction between the aminooxy-lipid and the reducing end of the saccharide proceeds efficiently in a predominantly β-anomeric conformation. researchgate.net Similarly, aminooxy linkers have been used to create oligosaccharide-functionalized macromolecules on solid-phase supports, allowing for precise, sequence-defined structures that can serve as model ligands for studying biological interactions. uni-duesseldorf.de

Table 1: Examples of Glycoconjugates Synthesized Using Aminooxy-Thiol Linkers

| Glycoconjugate Type | Scaffold | Oligosaccharide/Glycan | Linkage Chemistry | Research Application | Reference |

|---|---|---|---|---|---|

| Vaccine Candidate | CRM197, BSA | Synthetic mimics of P. aeruginosa rhamnan | Oxime bond | Immunogenicity studies | nih.gov |

| Functionalized Liposomes | Cholesterol-based lipid | Mannose, Lactose, Maltotriose, etc. | Oxime bond | Vector stabilization, gene delivery | researchgate.net |

| Sequence-Defined Glycomacromolecules | Peptide backbone (Solid-Phase Synthesis) | Sialylated glycan motifs | Oxime bond | Model ligands for binding studies | uni-duesseldorf.de |

Nucleic Acid Modification and Functionalization Methodologies in Research

The functionalization of nucleic acids is crucial for applications ranging from diagnostics and therapeutics to the construction of DNA-based nanostructures. The dual reactivity of this compound allows for its use in post-synthesis modification of oligonucleotides (ONs).

Convertible nucleosides, which are incorporated into an ON during solid-phase synthesis and later modified, are a primary strategy for introducing functionalities. nih.govmdpi.com An oligonucleotide can be synthesized to include a building block with a reactive handle, such as an aldehyde or a masked thiol. nih.govresearchgate.net The aminooxy group of this compound can react with an aldehyde-modified ON, while its thiol group can engage in disulfide exchange or Michael additions with an appropriately functionalized ON. nih.govmdpi.com This convertible approach allows for the introduction of labels, peptides, or other molecules at specific sites within a DNA or RNA strand. researchgate.netuniv-tlse3.fr

For example, a common method involves incorporating a 5'-amino-modified oligonucleotide, which serves as a nucleophilic anchor for further modifications. nih.gov Alternatively, ONs can be prepared with a free thiol group, enabling linkage through a disulfide bond with a pyridyldithiol-activated species or via Michael addition to a maleimide (B117702). nih.govmdpi.com The aminooxy group provides a complementary reactive handle for conjugating molecules containing aldehyde or ketone functionalities. researchgate.net This dual-handle strategy expands the toolbox for creating complex, multifunctional nucleic acid constructs for advanced biological studies. acs.org

Development of Advanced Chemical Probes and Tags for Research Applications

Chemical probes are indispensable tools for visualizing, tracking, and understanding the function of biomolecules in their native environment. The unique structure of this compound makes it an ideal component in the design of sophisticated probes for biomolecule detection and analysis.

This compound and its derivatives are particularly useful for creating probes that target specific post-translational modifications or functional groups on proteins. A notable example is the development of luminescent probes for detecting protein carbonylation, a marker of oxidative stress. Researchers have generated atomically precise gold nanoclusters (Au15SG13) and functionalized them with 3-(aminooxy)-1-propanethiol via a ligand-exchange procedure. goettingen-research-online.deresearchgate.net

The resulting nanocluster, Au15SG12-Ao, uses its aminooxy group to react specifically with carbonyl groups (aldehydes and ketones) on proteins, forming a stable oxime linkage. goettingen-research-online.de These functionalized nanoclusters exhibit fluorescence, including two-photon excited fluorescence, allowing for the sensitive detection of carbonylated proteins in gel-based electrophoresis. goettingen-research-online.de This represents a significant advance in using gold nanoclusters as nonlinear optical probes for detecting specific protein modifications. goettingen-research-online.deresearchgate.net

Table 2: Probes Developed Using Aminooxy-Thiol Functionality

| Probe Type | Core Structure | Functional Ligand | Target Analyte | Detection Method | Reference |

|---|---|---|---|---|---|

| Luminescent/Affinity Probe | Gold Nanocluster (Au15) | 3-(Aminooxy)-1-propanethiol | Carbonylated Proteins | One- and Two-Photon Excited Fluorescence | goettingen-research-online.deresearchgate.net |

Chemical proteomics aims to elucidate the interactions between small molecules and proteins on a proteome-wide scale, which is critical for drug discovery and understanding mechanisms of action. nih.govmdpi.com Probes that can covalently label protein targets are central to many chemical proteomics workflows, such as Activity-Based Protein Profiling (ABPP). mdpi.comevotec.com

The probe Au15SG12-Ao, functionalized with 3-(aminooxy)-1-propanethiol, serves as a prime example of a tool for chemical proteomics. goettingen-research-online.de By specifically targeting and forming covalent oxime bonds with carbonylated proteins, it allows for the enrichment and identification of proteins that have undergone this specific oxidative modification. goettingen-research-online.de Target engagement can be confirmed by mass spectrometry, which detects the mass shift corresponding to the nanocluster-protein conjugate. goettingen-research-online.de This type of targeted covalent labeling is a powerful strategy for identifying the subset of the proteome affected by specific cellular states, such as oxidative stress, and for validating drug targets. nih.gov

The development of sensitive and selective molecular sensors is a major goal in diagnostics and environmental monitoring. Thiol-functionalized nanomaterials are a promising platform for creating such sensors. Gold nanoparticles (AuNPs) capped with specific thiolate ligands can act as chemiresistors, where the binding of an analyte to the ligand shell alters the material's electrical resistance. mdpi.com

Research into AuNP-based chemiresistors has shown that the molecular structure of the thiol ligand is critical for sensitivity and selectivity. mdpi.com While this compound itself has not been the primary focus of these specific studies, the principles apply directly. By designing thiol ligands with headgroups tailored for specific interactions (e.g., hydrogen bonding), sensors with enhanced affinity for target analytes like volatile organic compounds (VOCs) can be constructed. mdpi.com The aminooxy group of this compound offers a reactive site that could be used to immobilize recognition elements (e.g., small molecules or peptides with aldehyde groups) onto a thiol-capped AuNP surface, thereby creating highly specific biosensing platforms. Furthermore, the luminescent gold nanoclusters described previously also function as molecular sensors for protein carbonylation, translating a molecular recognition event into a detectable optical signal. goettingen-research-online.de

Contributions to Functional Materials Science and Polymer Chemistry

In materials science and polymer chemistry, thiol-containing compounds are vital for a range of "click chemistry" reactions that enable the efficient synthesis of complex and functional polymers. nih.gov The thiol group of this compound can participate in several powerful polymerization and modification strategies.

One of the most prominent applications is the thiol-ene reaction , a radical-mediated addition of a thiol across a double bond. researchgate.netacs.org This reaction is highly efficient, proceeds under mild conditions, and is tolerant of many functional groups, making it ideal for creating hydrogels, polymer brushes, and graft copolymers. nih.govresearchgate.net Polymers can be synthesized with pendent "ene" groups, which can then be functionalized by reacting them with thiol-containing molecules like this compound. acs.org This would install a reactive aminooxy group onto the polymer backbone, which can then be used for further conjugation, for example, to immobilize proteins or other biomolecules.

Another relevant area is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization , a technique that allows for the synthesis of polymers with controlled molecular weights and narrow distributions. The chain transfer agents used in RAFT typically contain a thiocarbonylthio group, which can be chemically converted to a free thiol at the polymer chain end. researchgate.net This terminal thiol group is a valuable handle for post-polymerization modification, including conjugation to other polymers or small molecules using thiol-ene or thiol-disulfide exchange chemistry. researchgate.netresearchgate.net The presence of the aminooxy group in this compound provides a secondary, orthogonal handle for creating advanced, multifunctional polymer architectures. nih.gov

Table of Mentioned Compounds

Formation of Biocompatible Hydrogels via Oxime and Thiol-Ene Click Chemistry

The unique structure of this compound allows for its participation in orthogonal click chemistry reactions, making it a versatile crosslinker in the formation of biocompatible hydrogels. These hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix, providing a scaffold for cell growth and tissue engineering. nih.gov

The aminooxy group readily reacts with aldehyde or ketone moieties to form stable oxime linkages, a reaction known as oxime ligation. louisville.eduresearchgate.net This chemistry is highly chemoselective and proceeds under mild, physiological conditions, which is crucial for encapsulating delicate biological materials like cells. nih.gov For instance, hydrogels can be formed by mixing a polymer functionalized with aldehyde groups, such as modified hyaluronic acid, with a crosslinker containing multiple aminooxy groups. researchgate.net The resulting oxime-linked hydrogels have been shown to be biodegradable and support cell adhesion, with tunable mechanical and swelling properties that can be tailored to specific tissue applications. nih.govresearchgate.net

Simultaneously, the thiol group of this compound can participate in thiol-ene "click" reactions. This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an 'ene'). researchgate.netrsc.org This process is often initiated by light (photopolymerization) and allows for spatiotemporal control over the crosslinking process. researchgate.net By incorporating both oxime and thiol-ene chemistries, researchers can create "dual-cure" hydrogels. An initial oxime ligation can form a soft, cell-laden gel, which can then be further crosslinked and stiffened in specific regions using light-induced thiol-ene chemistry. This provides a powerful method for creating complex hydrogel structures with patterned mechanical properties, mimicking the heterogeneity of natural tissues.

The biocompatibility of these hydrogels is a key feature. Studies have demonstrated high cell viability and proliferation of encapsulated cells, such as mesenchymal stem cells, within oxime-linked hydrogels. nih.gov The use of thiol-ene chemistry further allows for the creation of hydrogels with tailored chemical backbones from polymers like gelatin and alginate, which are known for their biocompatibility. rsc.org

| Feature | Oxime Ligation | Thiol-Ene Click Chemistry |

| Reactive Groups | Aminooxy + Aldehyde/Ketone | Thiol + Ene (C=C) |

| Reaction Type | Condensation | Radical Addition |

| Initiation | Spontaneous at physiological pH | Photo-initiated (UV light) |

| Key Advantage | Biocompatibility, mild conditions | Spatiotemporal control |

Design of Functionalized Polymeric Materials and Surface Modifications for Research

The versatility of this compound extends beyond hydrogel formation to the design of a wide array of functionalized polymeric materials and surface modifications. The ability to independently address the aminooxy and thiol groups allows for the introduction of diverse functionalities onto polymer backbones and surfaces. rsc.org

Polymer Functionalization:

Through techniques like reversible deactivation radical polymerization (RDRP), polymers with pendant functional groups can be synthesized. mdpi.com For example, a monomer containing a protected aminooxy or thiol group can be polymerized, followed by deprotection to reveal the reactive handle for subsequent modification. acs.org This allows for the creation of well-defined polymers with controlled molecular weights and architectures, such as block copolymers and star polymers. mdpi.comacs.org

The aminooxy group can be used to conjugate biomolecules containing aldehyde or ketone groups, such as oxidized carbohydrates or proteins with specifically introduced carbonyl groups. researchgate.netresearchgate.net The thiol group, on the other hand, can be used for various transformations, including Michael addition reactions with electron-deficient alkenes or the formation of disulfide bonds, which are redox-responsive and can be cleaved under specific biological conditions. rsc.org This dual functionality enables the synthesis of polymers with tailored properties for applications like drug delivery and biosensing. acs.orgnih.gov

Surface Modification:

The thiol group of this compound has a strong affinity for gold surfaces, forming stable self-assembled monolayers (SAMs). nii.ac.jp This property is widely exploited to functionalize gold nanoparticles and surfaces. Once the thiol is anchored to the surface, the exposed aminooxy groups provide a platform for the immobilization of biomolecules. researchgate.net This has been used to create biosensors where proteins or other target molecules are captured on the surface via oxime ligation. researchgate.net

Furthermore, thiol-ene chemistry can be used to modify polymer surfaces. unileoben.ac.at For instance, a surface with pendant thiol groups can be patterned by selectively reacting certain areas with an ene-containing molecule under UV light. unileoben.ac.at This allows for the creation of surfaces with spatially defined chemical and physical properties, which is valuable for creating microfluidic devices and cell patterning substrates. unileoben.ac.at

| Application | Key Functional Group | Chemistry Involved | Example |

| Polymer Conjugation | Aminooxy | Oxime Ligation | Attaching glycoproteins to a polymer backbone. researchgate.net |

| Redox-Responsive Polymers | Thiol | Disulfide Bond Formation | Creating polymers that release a drug in a reducing intracellular environment. rsc.org |

| Gold Surface Functionalization | Thiol | Thiol-Gold SAMs | Immobilizing proteins on gold nanoparticles for biosensing. researchgate.net |

| Patterned Surfaces | Thiol | Thiol-Ene Photochemistry | Creating hydrophilic/hydrophobic patterns on a polymer surface for microfluidics. unileoben.ac.at |

Role in Supramolecular Assembly and Biomimetic Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound can play a crucial role in the construction of such assemblies, particularly in the development of biomimetic systems that mimic the structure and function of biological entities. researchgate.netethernet.edu.et

The directional and specific nature of the oxime bond makes it a powerful tool for programming the self-assembly of molecular building blocks. For instance, molecules functionalized with this compound can be directed to assemble with complementary aldehyde- or ketone-containing molecules, forming well-defined supramolecular structures. This approach can be used to create artificial mimics of biological structures, such as viral capsids or enzyme complexes.

The thiol group can also participate in supramolecular assembly through the formation of dynamic disulfide bonds. The reversible nature of disulfide exchange allows for the creation of self-healing materials and dynamic combinatorial libraries, where the components of the assembly can rearrange in response to external stimuli.

In the context of biomimetic systems, the ability to create materials with both stable covalent linkages (oxime bonds) and dynamic, reversible linkages (disulfide bonds) is particularly valuable. This allows for the design of materials that can adapt and respond to their environment, a key characteristic of living systems. For example, a supramolecular hydrogel could be designed to degrade in response to the redox environment of a cell, releasing a therapeutic agent.

Furthermore, the principles of molecular biomimetics, which aim to replicate biological structures and functions at the molecular level, can be advanced using this compound. researchgate.net By using this linker to assemble biomolecules or synthetic components, it is possible to create novel functional materials. researchgate.netethernet.edu.et These systems can serve as experimental models to study biological processes or as the basis for new technologies in areas like artificial photosynthesis and targeted drug delivery. researchgate.net

Computational and Theoretical Investigations of S 2 Aminooxy Propane 1 Thiol

Detailed Conformational Analysis and Stereochemical Implications

The three-dimensional structure of (S)-2-(aminooxy)propane-1-thiol is not rigid; it exists as an ensemble of interconverting conformers due to rotation around its single bonds (C-C, C-S, C-O, and O-N). The presence of a chiral center at the C2 position imposes significant stereochemical constraints that influence the relative stability and population of these conformers.

A full conformational analysis, typically performed using molecular mechanics or quantum chemical methods, would involve systematically rotating the key dihedral angles to map the potential energy surface. For this compound, the critical dihedral angles are S-C1-C2-O and C1-C2-O-N. By analogy with related small molecules like 1-propanethiol, the relationship between the thiol and the rest of the carbon backbone can be described by gauche and anti conformers. researchgate.net The anti-periplanar arrangement, where the thiol and aminooxy groups are positioned on opposite sides of the C1-C2 bond, is often the most stable due to minimized steric hindrance. researchgate.net However, intramolecular hydrogen bonding between the thiol hydrogen and the aminooxy oxygen or nitrogen could potentially stabilize certain gauche conformations.

The (S)-stereochemistry at C2 dictates a specific spatial arrangement of the methyl, aminoxymethyl, and thiomethyl groups, which in turn affects the accessibility of the reactive thiol and aminooxy functionalities in different conformations. This has profound implications for its interaction with chiral environments, such as the active site of an enzyme, where only a specific conformer may be able to bind productively.

Table 1: Representative Conformers and Their Predicted Properties This table is illustrative, based on general principles of conformational analysis, as specific computational data for this molecule is not widely published.

| Conformer | S-C1-C2-O Dihedral Angle (°) | C1-C2-O-N Dihedral Angle (°) | Predicted Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|---|

| Anti-Anti | ~180 | ~180 | 0.0 (Global Minimum) | Fully extended, minimal steric clash. |

| Gauche-Anti | ~60 | ~180 | 0.5 - 1.5 | Potential for weak intramolecular interactions. |

| Anti-Gauche | ~180 | ~60 | 0.8 - 2.0 | Rotation around the C-O bond. |

| Gauche-Gauche | ~60 | ~60 | >2.0 | Sterically less favorable. |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for elucidating the electronic properties of this compound. These calculations provide a quantitative basis for understanding its reactivity.

The distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of chemical behavior.

HOMO: For this compound, the HOMO is expected to be primarily localized on the sulfur atom of the thiol group. This corresponds to the most easily donated electrons (lone pairs) and identifies the thiol as the primary site for nucleophilic attack and oxidation.

LUMO: The LUMO is likely distributed across the σ* antibonding orbitals of the C-S and C-O bonds, indicating where the molecule would accept electrons in a reaction.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. It would show negative potential (red) around the electron-rich oxygen and nitrogen atoms of the aminooxy group and the sulfur atom, highlighting them as centers of nucleophilicity and hydrogen bond acceptors. A region of positive potential (blue) would be found around the thiol and amino hydrogens, identifying them as hydrogen bond donors.

From these fundamental properties, various reactivity descriptors can be calculated to predict chemical behavior quantitatively. These descriptors are invaluable for comparing the reactivity of different sites within the molecule and for understanding its reaction preferences.

Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations This table presents theoretical descriptors and their general interpretations for this class of molecule.

| Descriptor | Formula | Interpretation for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates ionization potential; a higher value suggests greater ease of donating electrons (nucleophilicity). The thiol group dictates this property. |

| LUMO Energy (ELUMO) | - | Indicates electron affinity; a lower value suggests greater ease of accepting electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to chemical stability; a larger gap implies higher stability and lower reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. A harder molecule is less reactive. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Measures the stabilization energy upon receiving electrons; quantifies electrophilic character. |

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions with Research Targets

While experimental data on the binding of this compound is scarce, molecular modeling of the closely related compound 3-(aminooxy)-1-propanethiol provides significant insight. researchgate.netgoettingen-research-online.de This compound has been used to functionalize gold nanoclusters (AuNCs) for the detection of protein carbonylation, a marker of oxidative stress. goettingen-research-online.denih.gov Molecular modeling, specifically using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, has been instrumental in understanding how these functionalized nanoparticles interact with protein targets like lysozyme. goettingen-research-online.deresearchgate.net

In these simulations, the aminooxy group of the ligand is shown to react with a carbonyl group on a modified amino acid (e.g., a carbonylated serine residue) on the protein surface. researchgate.netresearchgate.net The simulation reveals the formation of a highly stable oxime bond, anchoring the probe to the protein. goettingen-research-online.deresearchgate.net

Molecular dynamics (MD) simulations further elucidate the nature of this interaction. They show that once the covalent oxime bond is formed, the complex is stabilized by a network of non-covalent interactions. researchgate.net These include:

Hydrogen Bonds: Hydrogen bonds can form between the ligand and nearby amino acid residues. For instance, the glutathione (B108866) ligands co-attached to the gold nanocluster in the study were shown to form a hydrogen-bonding network that helps protect and orient the reactive aminooxy-propanethiol ligand. goettingen-research-online.deresearchgate.net

Van der Waals Interactions: The propyl chain of the ligand engages in favorable hydrophobic and van der Waals contacts with nonpolar patches on the protein surface.

Table 3: Summary of Simulated Intermolecular Interactions Based on QM/MM and MD simulations of aminooxy-propanethiol derivatives with protein targets. goettingen-research-online.deresearchgate.net

| Interaction Type | Participating Groups on Ligand | Participating Groups on Protein Target | Significance |

|---|---|---|---|

| Covalent Bonding | Aminooxy (-ONH2) | Carbonyl (C=O) on modified amino acids | Forms a stable oxime linkage for permanent bioconjugation. goettingen-research-online.deresearchgate.net |

| Hydrogen Bonding | -NH of oxime, -OH of glutathione co-ligand | Backbone carbonyls, polar side chains (e.g., Ser, Asp) | Provides stability and specificity to the bound complex. researchgate.net |

| Van der Waals / Hydrophobic | Propyl backbone (-CH2-CH-CH2-) | Nonpolar side chains (e.g., Ile, Trp) | Contributes to binding affinity and orientation. researchgate.net |

Computational Prediction of Reaction Pathways and Selectivity in Organic and Bioconjugation Reactions

This compound is a heterobifunctional molecule, meaning its two functional groups—the aminooxy and the thiol—have distinct reactivities that can be exploited for selective chemical reactions. Computational chemistry is a powerful tool for predicting the pathways of these reactions, rationalizing the observed selectivity, and guiding the design of new bioconjugation strategies.

Oxime Bond Formation: The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime is a cornerstone of bioconjugation. nih.gov Computational modeling can map the entire reaction energy profile. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (this compound and a carbonyl-containing molecule) and the final oxime product.

Finding the Transition State (TS): Calculating the structure and energy of the highest point on the reaction pathway. The TS for oxime formation typically involves the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon.

Calculating Activation Energy (Ea): The energy difference between the reactants and the TS determines the reaction rate. The relatively low activation energy for this reaction explains why it proceeds readily under mild, biocompatible conditions.

Confirming Stability: The large negative reaction energy (enthalpy) confirms that the resulting oxime product is thermodynamically very stable compared to the reactants. goettingen-research-online.de

Thiol-Based Conjugation: The thiol group offers an alternative handle for conjugation, most commonly through Michael addition to α,β-unsaturated carbonyls like maleimides. nih.gov Computational studies can predict the selectivity of this process. By calculating and comparing the activation barriers for the thiol-Michael addition versus the aminooxy-carbonyl reaction, chemists can understand why one reaction is favored over the other under specific conditions (e.g., pH). The nucleophilicity of the thiol is highly pH-dependent; at neutral or slightly basic pH, the deprotonated thiolate (RS⁻) is a potent nucleophile for Michael addition. In contrast, oxime formation is typically fastest at a slightly acidic pH (around 4-5) which facilitates dehydration in the final step. Computational models can simulate these pH effects to predict optimal reaction conditions for achieving chemoselectivity.

Table 4: Computational Approaches for Predicting Reaction Selectivity

| Reaction Type | Computational Method | Key Predicted Parameters | Insight Gained |

|---|---|---|---|

| Aminooxy + Carbonyl (Oxime Formation) | DFT Transition State Search (e.g., QST2/3, Berny) | Transition state geometry, Activation Energy (Ea), Reaction Energy (ΔH) | Reaction feasibility under physiological conditions, stability of the resulting oxime bond. goettingen-research-online.de |

| Thiol + Maleimide (B117702) (Michael Addition) | DFT Transition State Search | Transition state geometry, Activation Energy (Ea) | Reaction rate and feasibility, comparison with competing pathways. nih.gov |

| Competitive Selectivity | Calculation of ΔEa for both pathways | Difference in activation energies (ΔEa) | Prediction of which functional group reacts preferentially under given conditions. |

Advanced Analytical Methodologies for the Characterization and Detection of S 2 Aminooxy Propane 1 Thiol

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of (S)-2-(Aminooxy)propane-1-thiol, offering detailed insights into its atomic composition and bonding arrangement.

High-resolution NMR spectroscopy is indispensable for verifying the molecular structure of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy : The proton NMR spectrum allows for the identification and integration of signals corresponding to the distinct protons in the molecule. The protons on the propane (B168953) backbone are split into complex multiplets due to spin-spin coupling with neighboring, non-equivalent protons. The chemical shifts (δ) are influenced by adjacent electronegative atoms (oxygen, sulfur).

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals three distinct signals for the three carbon atoms of the propane backbone. The chemical shifts are indicative of the carbon's bonding environment, with carbons attached to the electronegative oxygen and sulfur atoms appearing at characteristic downfield positions. scispace.com

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity. COSY maps the coupling relationships between protons, while HSQC correlates each proton with its directly attached carbon atom, confirming the C-H framework of the molecule. chemrxiv.org

Below is a table of predicted NMR chemical shifts for this compound.

| Atom Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| C1 (-CH₂SH) | ~2.5 - 2.7 (m) | ~25 - 30 |

| C2 (-CH(ONH₂)-) | ~3.5 - 3.8 (m) | ~80 - 85 |

| C3 (-CH₃) | ~1.2 - 1.4 (d) | ~18 - 23 |

| SH | ~1.3 - 1.6 (t) | N/A |

| ONH₂ | ~5.5 - 6.0 (s, broad) | N/A |

Note: Predicted values are based on the analysis of similar structures and functional groups. Actual values may vary depending on the solvent and experimental conditions. (d = doublet, t = triplet, m = multiplet, s = singlet)

HRMS is a critical tool for confirming the elemental composition of this compound with high accuracy and for studying its fragmentation behavior.

Molecular Ion Peak : HRMS provides an extremely precise mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺), which can be used to confirm the molecular formula, C₃H₉NOS. louisville.edu The calculated monoisotopic mass of the neutral molecule is approximately 107.0405 Da.

Fragmentation Pattern : In mass spectrometry, the molecule fragments in a predictable manner. For this compound, characteristic fragmentation includes alpha-cleavage adjacent to the nitrogen and sulfur atoms. libretexts.orgdocbrown.info Key fragmentation pathways would involve the loss of the thiol group (-SH), the aminooxy group (-ONH₂), or cleavage of the C-C backbone, providing structural confirmation. libretexts.org The presence of sulfur can also be indicated by an [M+2] isotope peak that is slightly more intense (~4.4% of the M peak) than what would be expected from ¹³C alone.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the specific functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy excels at identifying polar bonds. Key absorbances for this compound include the stretching vibrations of the S-H, N-H, C-H, and N-O bonds. The disappearance of a reactant's characteristic peak (e.g., a carbonyl C=O stretch around 1700 cm⁻¹) and the appearance of a product peak (e.g., an oxime C=N stretch) can be used to monitor reactions. researchgate.net

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to the vibrations of non-polar, symmetric bonds. It provides complementary information to IR, especially for the S-H and C-S bonds. nih.govresearchgate.netmdpi.com

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Thiol | S-H | Stretch | 2550 - 2600 (weak in IR) |

| Aminooxy | N-H | Stretch | 3200 - 3400 (broad) |

| Alkane | C-H | Stretch | 2850 - 3000 |

| Aminooxy | N-O | Stretch | 850 - 950 |

| Oxime (in product) | C=N | Stretch | 1600 - 1640 |

Beyond initial characterization, spectroscopic methods are vital for monitoring the synthesis of this compound or its subsequent use in conjugation reactions. The aminooxy group is well-known for its chemoselective "click" reaction with aldehydes and ketones to form stable oxime linkages. researchgate.net Reaction progress can be monitored in real-time by observing changes in the spectra. For instance, ¹H NMR can track the disappearance of the aldehyde proton signal and the appearance of new signals for the oxime product. acs.org When a fluorescent molecule is involved in the conjugation, fluorescence spectroscopy can be used to monitor the reaction, as the fluorescence properties may change upon bond formation. goettingen-research-online.de

Advanced Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for determining its purity with high precision.

HPLC is the most common chromatographic method for both the analysis and purification of compounds like this compound. nih.govresearchgate.net

Analytical HPLC : This is used for purity assessment. A small amount of the sample is injected onto a column to separate the target compound from any impurities. Reversed-phase HPLC, typically using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) (often with an acid modifier like formic acid for MS compatibility), is a standard method. sielc.comnih.gov The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks detected, usually by a UV detector.

Preparative HPLC : When high-purity material is required, preparative HPLC is used to isolate the compound. warwick.ac.uk This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. nih.gov Fractions are collected as they elute from the column, and those containing the pure compound are combined. This is a crucial step for obtaining material suitable for sensitive biological applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its polarity and low volatility, direct analysis of this compound by gas chromatography is not feasible. Therefore, chemical derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. sigmaaldrich.com This process targets the active hydrogen atoms on the aminooxy (-ONH₂) and thiol (-SH) functional groups. sigmaaldrich.com

Several derivatization strategies, commonly employed for amino acids and other polar compounds, can be adapted for this compound. Silylation is a widely used technique where active hydrogens are replaced by a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. The reaction with MTBSTFA would cap both the thiol and the aminooxy groups, increasing the molecular weight and significantly reducing the polarity of the compound, thereby improving its chromatographic behavior. sigmaaldrich.com For example, the derivatization of amino acids with active hydrogens on hydroxyl, amine, and thiol groups with TBDMS has been successfully demonstrated. sigmaaldrich.com

Another approach involves acylation, for instance, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). This method is often used for amino acids prior to GC-MS analysis. Derivatization with reagents such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) is also a well-established method for thiols, creating stable derivatives with excellent response in GC-MS, particularly when using negative ion chemical ionization (NICI-MS). nih.govnih.gov

The choice of derivatization reagent is critical and must be optimized to ensure a complete and reproducible reaction, yielding a single, stable derivative for reliable quantification. The resulting derivative can then be readily separated on a standard nonpolar capillary GC column (e.g., HP-5MS) and detected by mass spectrometry. The mass spectrum of the derivative will exhibit characteristic fragment ions, allowing for unambiguous identification and quantification. sigmaaldrich.com

| Derivatization Agent | Target Functional Group(s) | Expected Derivative | Key Advantages |

| MTBSTFA | Thiol (-SH), Aminooxy (-ONH₂) | Bis(tert-butyldimethylsilyl) derivative | Forms stable, volatile derivatives; characteristic fragmentation patterns (M-57) for MS identification. sigmaaldrich.com |

| PFBBr | Thiol (-SH) | Pentafluorobenzyl thioether | High sensitivity with NICI-MS detection; specific for thiols. nih.govnih.gov |

| PFPA | Aminooxy (-ONH₂) | Pentafluoropropionyl amide | Increases volatility; commonly used for amine-containing compounds. |

Method Development for Impurity Profiling and Quantitative Analysis

Impurity profiling is essential to ensure the quality and purity of this compound, identifying and quantifying any related substances from its synthesis or degradation. lcms.czbiomedres.us Given the compound's chirality and reactive functional groups, potential impurities could include the (R)-enantiomer, disulfide-linked dimers (formed by oxidation of the thiol group), and unreacted starting materials or reaction by-products.